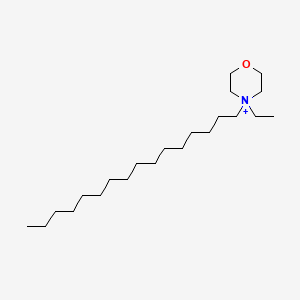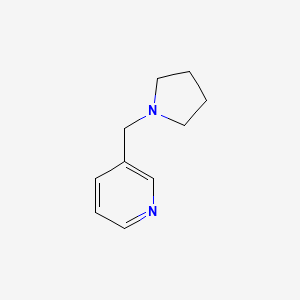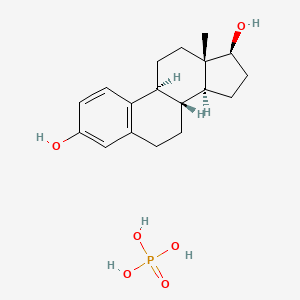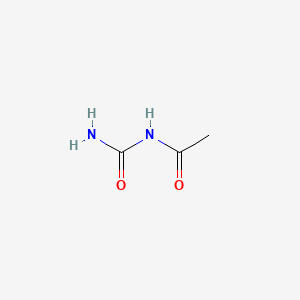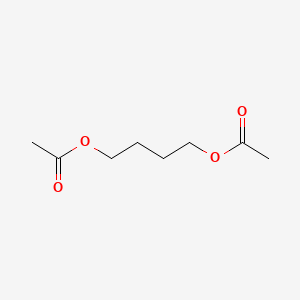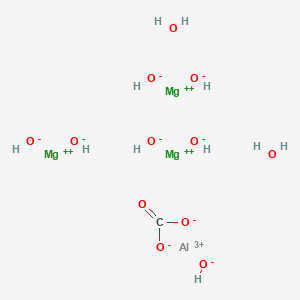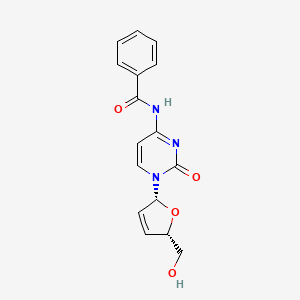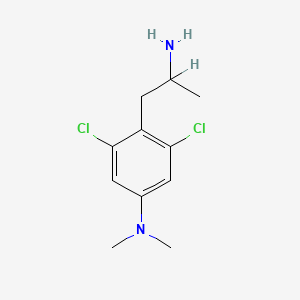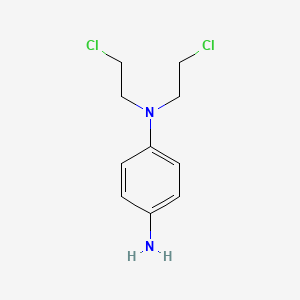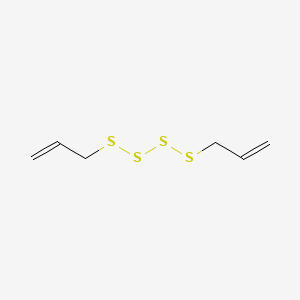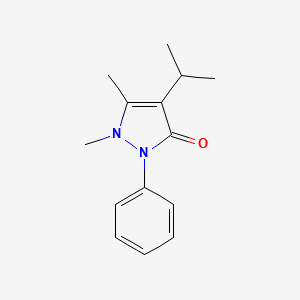
Propyphenazone
Descripción general
Descripción
Originalmente patentada en 1931, se utiliza comúnmente en combinación con paracetamol y cafeína para el tratamiento de los trastornos de la cefalea primaria . La propifenazona es un derivado de la pirazolona, lo que significa que pertenece a una clase de compuestos conocidos por sus actividades antiinflamatorias, analgésicas y antipiréticas .
Mecanismo De Acción
La propifenazona ejerce sus efectos a través de varios mecanismos:
Efecto Analgésico: Inhibe la síntesis de prostaglandinas, que participan en la transmisión de señales de dolor.
Efecto Antipirético: La propifenazona actúa sobre el hipotálamo para reducir la fiebre al promover la disipación del calor.
Efecto Antiinflamatorio: Reduce la inflamación al inhibir la actividad de las enzimas ciclooxigenasas.
Análisis Bioquímico
Biochemical Properties
Propyphenazone plays a significant role in biochemical reactions due to its anti-inflammatory, analgesic, and antipyretic activities. It interacts with various enzymes and proteins, including cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. This compound inhibits COX enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . Additionally, it may interact with other biomolecules involved in inflammatory pathways, although these interactions are less well-characterized.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of prostaglandins, which play a role in cell signaling pathways related to inflammation and pain. This inhibition can lead to reduced inflammation and pain perception in cells. This compound may also impact gene expression by modulating the activity of transcription factors involved in inflammatory responses . Furthermore, it can affect cellular metabolism by altering the production of metabolites associated with inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of cyclooxygenase enzymes. By inhibiting these enzymes, this compound reduces the conversion of arachidonic acid to prostaglandins, thereby decreasing inflammation and pain. This inhibition is a key aspect of its analgesic and antipyretic effects
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of this compound are outweighed by its toxic effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its metabolism by liver enzymes. It is primarily metabolized by cytochrome P450 enzymes, which convert this compound into its active and inactive metabolites . These metabolic pathways can influence the efficacy and toxicity of this compound, as well as its interactions with other drugs. This compound may also affect metabolic flux and metabolite levels, particularly those related to inflammation and pain.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound within specific tissues can influence its therapeutic effects and potential side effects . Understanding the transport and distribution of this compound is crucial for optimizing its clinical use.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization mechanisms can influence the efficacy of this compound in reducing inflammation and pain
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La propifenazona se sintetiza mediante un proceso de varios pasos. La síntesis comienza con la combinación de 2-isopropilacetoacetato de etilo y fenilhidrazina para formar el anillo de pirazolona en el compuesto intermedio. Este intermedio se alquila luego con yoduro de metilo para producir propifenazona .
Métodos de Producción Industrial: En entornos industriales, la síntesis de la propifenazona sigue pasos similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El proceso implica un control cuidadoso de la temperatura, el pH y el tiempo de reacción para lograr el producto deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones: La propifenazona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La propifenazona se puede oxidar para formar varios metabolitos.
Reducción: Las reacciones de reducción pueden modificar la estructura del anillo de pirazolona.
Sustitución: Las reacciones de sustitución pueden ocurrir en diferentes posiciones del anillo de pirazolona.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Los agentes halogenantes como el bromo o el cloro se pueden utilizar para reacciones de sustitución.
Productos Principales Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de metabolitos hidroxilados, mientras que las reacciones de sustitución pueden introducir átomos de halógeno en el anillo de pirazolona.
Aplicaciones Científicas De Investigación
La propifenazona tiene una amplia gama de aplicaciones de investigación científica:
Industria: La propifenazona se utiliza en la industria farmacéutica para la producción de fármacos combinados.
Comparación Con Compuestos Similares
La propifenazona está estructuralmente relacionada con varios otros compuestos, que incluyen:
Fenazona: Propiedades analgésicas y antipiréticas similares, pero diferentes vías metabólicas.
Aminofenazona: Conocida por sus fuertes efectos antiinflamatorios, pero asociada con discrasias sanguíneas graves.
Singularidad de la Propifenazona: La propifenazona es única en su perfil equilibrado de efectos analgésicos, antipiréticos y antiinflamatorios. A diferencia de la aminofenazona, no forma nitrosaminas potencialmente cancerígenas, lo que la convierte en una alternativa más segura .
Propiedades
IUPAC Name |
1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWLVJLKJGVOKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023529 | |
| Record name | Propyphenazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479-92-5 | |
| Record name | Propyphenazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyphenazone [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyphenazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13524 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-(1-methylethyl)-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propyphenazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyphenazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYPHENAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OED8FV75PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



